molecular formula C15H11FN4O2 B11075037 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B11075037
M. Wt: 298.27 g/mol
InChI Key: HVDAHSYJGRXZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid: is a chemical compound that features a tetrazole ring and a fluorobenzyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with Benzoic Acid: The resulting tetrazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of tetrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorobenzyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the presence of both a tetrazole ring and a fluorobenzyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11FN4O2

Molecular Weight

298.27 g/mol

IUPAC Name

4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C15H11FN4O2/c16-13-7-1-10(2-8-13)9-20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

HVDAHSYJGRXZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.